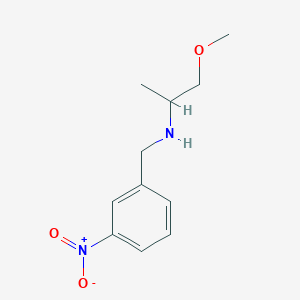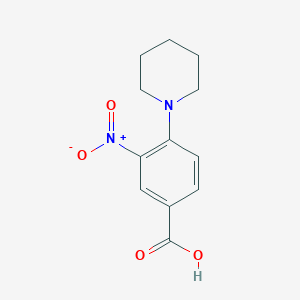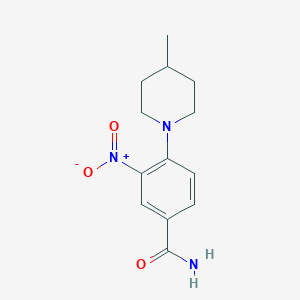
4-Phenylbut-3-ynoic acid
Overview
Description
4-Phenylbut-3-ynoic acid is an organic compound with the CAS Number: 7218-49-7 . It has a molecular weight of 160.17 and its IUPAC name is 4-phenyl-3-butynoic acid . It is a powder at room temperature .
Synthesis Analysis
This compound is a mixture of two stereoisomers that are obtained by the reaction of but-3-yne with phenylhalide . The mixture is used as a ligand in asymmetric synthesis and catalytic reactions .Molecular Structure Analysis
The molecular formula of this compound is C10H8O2 . The InChI Code is 1S/C10H8O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2,(H,11,12) .Physical And Chemical Properties Analysis
This compound is a powder at room temperature . It has a melting point of 70-73°C .Scientific Research Applications
Synthesis and Chemical Reactions
- Synthesis of Chiral Alk-1-ynes: 4-Phenylbut-3-ynoic acid has been involved in the synthesis of various chiral alk-1-ynes, including its conversion into high enantiomeric purity alk-1-ynes, showcasing its utility in stereospecific syntheses (Caporusso & Lardicci, 1983).
- Formation of Unexpected Products: In a study, 1-butyltelluro-4-phenyl-1-buten-3-yne, a compound related to this compound, unexpectedly produced 2-phenyl-3-(4-phenylbut-3-yn-1-enyltelluro)tellurophene under Rupe reaction conditions, highlighting the acid's potential in creating novel compounds (Dabdoub et al., 1998).
- Reactivity with Other Chemicals: The reactivity of 4-phenylbut-3-yn-2-one, a derivative of this compound, with different chemicals has been investigated, leading to the formation of products like α,β-acetylenic-α′-alkoxy epoxides, which are of interest in anti-tumor research (Drewes et al., 1990).
Applications in Pharmacology and Biology
- Study on Analogues of GABA: Research has been conducted on the synthesis of analogues of GABA (gamma-aminobutyric acid) using derivatives of this compound, contributing to studies on enzyme inhibitors (Allan et al., 1980).
- Inhibition Studies of Glutamic Acid Decarboxylase: this compound derivatives have been used in studies investigating the inhibition of bacterial glutamic acid decarboxylase, demonstrating the compound's relevance in biochemical enzyme studies (Jung et al., 1978).
Molecular and Structural Studies
- Stereospecific Synthesis of Functional Alkenylsilanes: The stereospecific synthesis of alkenylsilanes via silastannation of but-3-ynoic acid, a related compound, showcases the acid's potential in creating functionally diverse molecules (Lunot et al., 2000).
- Analysis in Neurodegeneration and Cancer: The chemical chaperone 4-Phenylbutyric Acid, a structurally similar compound to this compound, has been quantified in cell culture media, indicating its application in neurodegenerative diseases and cancer research (Villani et al., 2023).
Miscellaneous Applications
- Modulation of Microstructural Morphologies: Studies have shown that phenylalkanoic acid analogues, including 3-phenylprop-2-ynoic acid, can modulate the morphologies of CTAB micelles, suggesting potential applications in microfluidics and encapsulation processes (Padsala et al., 2016).
Safety and Hazards
Mechanism of Action
Target of Action
It is known that the compound is used as a ligand in asymmetric synthesis and catalytic reactions . The specific role of these targets in biological systems may vary depending on the context of the reaction.
Mode of Action
The mode of action of 4-Phenylbut-3-ynoic acid involves its interaction with its targets in the context of asymmetric synthesis and catalytic reactions
Biochemical Pathways
Given its role in asymmetric synthesis and catalytic reactions , it can be inferred that it may influence various biochemical pathways depending on the specific reactions it is involved in.
Result of Action
Given its role in asymmetric synthesis and catalytic reactions , it can be inferred that its effects would be largely dependent on the specific reactions it is involved in.
properties
IUPAC Name |
4-phenylbut-3-ynoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8O2/c11-10(12)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,8H2,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ADDXPYNQJQNEPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C#CCC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10222514 | |
| Record name | 3-Butynoic acid, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
7218-49-7 | |
| Record name | 3-Butynoic acid, 4-phenyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007218497 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3-Butynoic acid, 4-phenyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10222514 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-phenylbut-3-ynoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







![N-[1-(4-bromophenyl)ethyl]acetamide](/img/structure/B1364055.png)
![3-(4-Methylpiperidine-1-carbonyl)bicyclo[2.2.1]hept-5-ene-2-carboxylic acid](/img/structure/B1364057.png)
![2-[(2E)-2-(5-oxo-1,3-diphenyl-1,5-dihydro-4H-pyrazol-4-ylidene)hydrazinyl]benzoic acid](/img/structure/B1364058.png)
![3-{2-[3-(4-nitrophenyl)-5-oxo-1-phenyl-1,5-dihydro-4H-pyrazol-4-ylidene]hydrazino}benzoic acid](/img/structure/B1364060.png)
![4-(2-{1-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazino)benzoic acid](/img/structure/B1364061.png)
![4-[(2Z)-2-{1-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-3-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene}hydrazinyl]benzoic acid](/img/structure/B1364062.png)



